![molecular formula C17H11BrN2O2 B14868704 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline](/img/structure/B14868704.png)
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the furoquinoxaline family This compound is characterized by the presence of a bromine atom at the 3-position and a methoxyphenyl group at the 2-position of the furoquinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline typically involves multi-step reactions starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Another method involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . These reactions are carried out under mild conditions and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce various substituted furoquinoxalines, while Sonogashira coupling reactions can yield disubstituted furoquinoxalines .
Aplicaciones Científicas De Investigación
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline has several scientific research applications, including:
Organic Electronics: The compound’s unique electronic properties make it a promising candidate for use in organic light-emitting transistors and organic lasers.
Medicinal Chemistry:
Materials Science: The compound’s photophysical properties make it suitable for use in the development of new materials with specific optical and electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various biological molecules, potentially leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3-Bromo-2-(4-methoxyphenyl)furo[2,3-b]quinoxaline can be compared with other similar compounds, such as:
2-Phenylbenzo[g]furo[2,3-b]quinoxaline: This compound has similar electronic properties and can be used in similar applications.
Dibenzo[f,h]furo[2,3-b]quinoxaline: This compound has a similar core structure but different substituents, leading to variations in its electronic and photophysical properties.
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid: This compound has a similar furoquinoxaline core but different functional groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct electronic and photophysical properties, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C17H11BrN2O2 |
|---|---|
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
3-bromo-2-(4-methoxyphenyl)furo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H11BrN2O2/c1-21-11-8-6-10(7-9-11)16-14(18)15-17(22-16)20-13-5-3-2-4-12(13)19-15/h2-9H,1H3 |
Clave InChI |
ISOARIHUFOYQSQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[3-[4-(2-cyclohexylethyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B14868636.png)
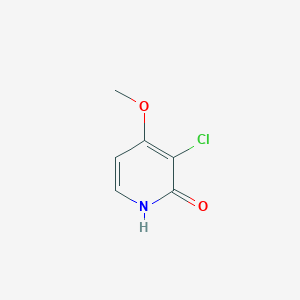
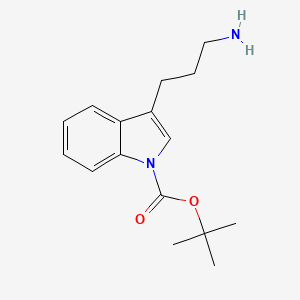
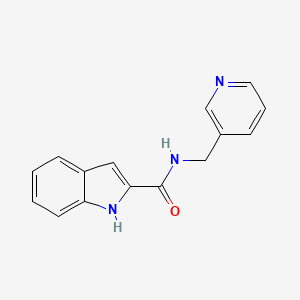
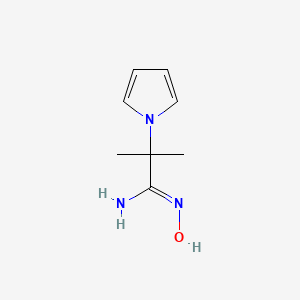
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14868653.png)


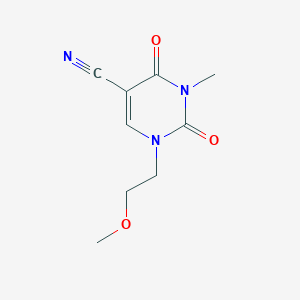
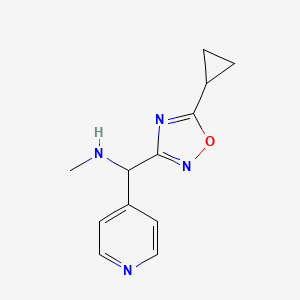
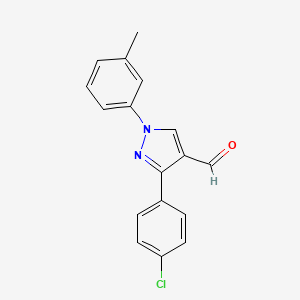
![2-[4-(1H-Pyrazol-1-YL)pyrimidin-2-YL]ethanamine](/img/structure/B14868711.png)
![7'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14868712.png)
